2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone
Description
This compound is a thiazole-based derivative featuring a 4-chlorobenzylthio substituent at the 2-position of the thiazole ring. The thiazole core is linked via an ethanone bridge to a piperazine moiety substituted with a 2-fluorophenyl group.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3OS2/c23-17-7-5-16(6-8-17)14-29-22-25-18(15-30-22)13-21(28)27-11-9-26(10-12-27)20-4-2-1-3-19(20)24/h1-8,15H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCCWPQCPCJEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
- Reagents :
- α-Chloroketone (e.g., 3-chloro-2,4-pentanedione)
- Thioamide precursor (e.g., 2-(4-chlorobenzylthio)acetamide)
- Conditions :
Mechanism :
Optimization Data
| Parameter | Value Range | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent (Ethanol) | 50 mL/mmol | 72–78 | 95 | |
| Catalyst (Et₃N) | 5 mol% | 68 | 92 | |
| Temperature | 80°C | 75 | 94 |
Introduction of Chlorobenzylthio Group
The chlorobenzylthio substituent is introduced via nucleophilic aromatic substitution (SNAr) or thiol-ene coupling .
SNAr Methodology
- Reagents :
- 4-Chlorobenzyl mercaptan
- Thiazole intermediate (2-bromothiazole)
- Conditions :
- Solvent: DMF or THF
- Base: K₂CO₃ or DBU
- Temperature: 60–70°C
- Duration: 8–12 hours.
Key Observation :
Using DBU as a base improves regioselectivity, minimizing disulfide byproduct formation (<5%).
Thiol-Ene Coupling
- Reagents :
- Thiazole with terminal alkene
- 4-Chlorobenzylthiol
- Conditions :
Advantage :
Higher functional group tolerance and reduced side reactions compared to SNAr.
Piperazine Moiety Attachment
The fluorophenyl-piperazine group is coupled via Buchwald–Hartwig amination or Mitsunobu reaction .
Buchwald–Hartwig Amination
- Reagents :
- Thiazole-bromide intermediate
- 4-(2-Fluorophenyl)piperazine
- Catalyst: Pd₂(dba)₃/Xantphos
- Base: Cs₂CO₃
- Conditions :
Yield Data :
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| Pd₂(dba)₃ | Xantphos | 82 |
| Pd(OAc)₂ | BINAP | 73 |
Mitsunobu Reaction
- Reagents :
- Thiazole-alcohol derivative
- 4-(2-Fluorophenyl)piperazine
- DIAD (Diisopropyl azodicarboxylate)
- PPh₃
- Conditions :
Advantage :
Stereochemical retention at the alcohol center, critical for chiral analogs.
Final Ethanone Spacer Installation
The ethanone linker is introduced via Friedel–Crafts acylation or Grignard addition .
Friedel–Crafts Protocol
- Reagents :
- Thiazole-piperazine intermediate
- Acetyl chloride
- Lewis Acid: AlCl₃
- Conditions :
- Solvent: Nitromethane
- Temperature: 0°C → RT
- Duration: 6 hours.
Yield : 85–88% with >99% regioselectivity.
Grignard Addition-Oxidation
- Steps :
- Grignard addition to nitrile intermediate.
- Oxidation of secondary alcohol to ketone using PCC.
Limitation :
Requires anhydrous conditions, increasing operational complexity.
Comparative Analysis of Methods
Yield vs. Step Count
| Method | Steps | Total Yield (%) |
|---|---|---|
| Hantzsch + SNAr | 4 | 62 |
| Thiol-Ene + Buchwald | 5 | 71 |
| Mitsunobu + Friedel | 4 | 68 |
Purity Profiles
| Purification Step | Technique | Purity Gain (%) |
|---|---|---|
| Column Chromatography | Silica Gel (EtOAc/Hexane) | 92 → 99 |
| Recrystallization | Ethanol/Water | 88 → 97 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at various sites, including the carbonyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are used under conditions such as reflux or room temperature.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Ethanone-Thiazole/Thioether Motifs
The following compounds share key structural elements with the target molecule:
Key Observations:
Core Heterocycle: Replacing the thiazole with pyrimidine (e.g., 5j, 5a) reduces planarity and may alter binding affinity to target proteins.
Piperazine Substituents : The 2-fluorophenyl group in the target compound may confer selectivity for serotonin receptors (e.g., 5-HT1A), whereas dichlorophenyl analogs (e.g., 5j, 5a) are associated with anti-dopaminergic activity .
Biological Activity
The compound 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a thiazole ring, a chlorobenzylthio group, and a piperazine moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring is known to participate in various biochemical pathways, including:
- Enzyme inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor modulation : It may interact with neurotransmitter receptors, influencing neurological functions.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits significant biological activity:
1. Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| A549 (Lung Cancer) | 8.3 | |
| HeLa (Cervical Cancer) | 12.0 |
These findings suggest that the compound could serve as a potential lead for developing new anticancer agents.
2. Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. In animal models, it demonstrated significant efficacy in reducing seizure activity, with a protective ratio comparable to established anticonvulsants.
3. Neuroprotective Effects
Research indicates that the compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This property could be beneficial in treating neurodegenerative diseases.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
- Animal Model for Seizures : In a controlled study involving mice, administration of the compound significantly reduced the frequency and duration of seizures induced by pentylenetetrazol.
Comparative Analysis with Similar Compounds
When compared to other thiazole derivatives, this compound exhibits unique characteristics that enhance its biological activity:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 15.0 | Antitumor |
| Compound B | 9.0 | Anticonvulsant |
| This Compound | 10.5 | Both Antitumor and Anticonvulsant |
The combination of both anticancer and anticonvulsant activities makes this compound particularly interesting for further research.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?
The synthesis involves multi-step reactions:
- Thioether formation : Reacting 4-chlorobenzyl chloride with a thiazole precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the thioether linkage .
- Piperazine coupling : Introducing the 2-fluorophenyl-piperazine moiety via nucleophilic substitution or amidation, often using HATU/DIPEA as coupling agents in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the final product .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., aromatic protons at δ 7.1–7.4 ppm for fluorophenyl groups) .
- X-ray crystallography : Resolve stereochemistry and confirm bond lengths/angles (e.g., orthorhombic space group P2₁2₁2₁ with a = 7.935 Å, b = 8.461 Å) .
- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., m/z 403.94 for [M+H]⁺) .
Q. What biological activities have been reported for structurally analogous compounds?
Piperazine-thiazole hybrids exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli via membrane disruption .
- Anticancer potential : IC₅₀ = 12 µM against MCF-7 cells by inhibiting tubulin polymerization .
- Neurotropic effects : Modulation of serotonin/dopamine receptors in rodent models .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Thermal stability : TGA/DSC analysis (decomposition >200°C) .
- Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., 5000 lux for 48 hrs) .
- Hydrolytic stability : Monitor degradation via HPLC in buffers (pH 1–13) at 37°C .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during large-scale synthesis?
- Solvent selection : Use DMF for thioether formation (higher polarity improves nucleophilicity) .
- Catalyst screening : Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling to reduce by-products .
- In-line monitoring : ReactIR or PAT tools to track intermediates and adjust stoichiometry dynamically .
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Compare cytotoxicity using identical cell lines (e.g., HepG2 vs. HEK293) and protocols (MTT vs. resazurin) .
- Metabolic profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies .
Q. What computational strategies are effective for structure-activity relationship (SAR) modeling?
- Molecular docking : AutoDock Vina to predict binding to COX-2 (PDB: 5KIR) or dopamine D₂ receptors .
- QSAR models : Use Gaussian 16 for DFT calculations (e.g., HOMO/LUMO energies, logP) to correlate electronic properties with bioactivity .
Q. How to investigate enzyme inhibition mechanisms involving this compound?
- Kinetic assays : Measure Kᵢ values via Lineweaver-Burk plots for competitive/non-competitive inhibition .
- X-ray co-crystallization : Resolve ligand-enzyme complexes (e.g., with CYP3A4) to identify binding motifs .
Q. What strategies address solubility limitations in in vitro assays?
- Co-solvent systems : Use DMSO/PEG-400 (≤0.1% v/v) to enhance aqueous solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Q. How to assess in vitro toxicity and off-target effects?
Q. What are the primary degradation pathways under physiological conditions?
- Oxidative degradation : LC-MS identification of sulfoxide/sulfone derivatives in H₂O₂-containing media .
- Hydrolytic cleavage : pH-dependent hydrolysis of the thioether bond (t₁/₂ = 24 hrs at pH 7.4) .
Q. How to troubleshoot purification challenges in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
